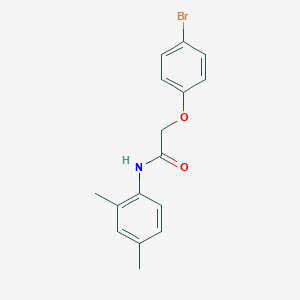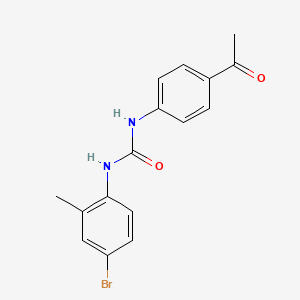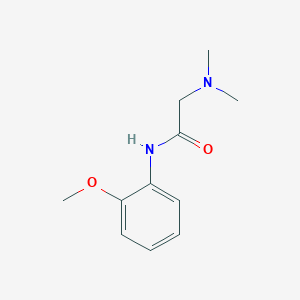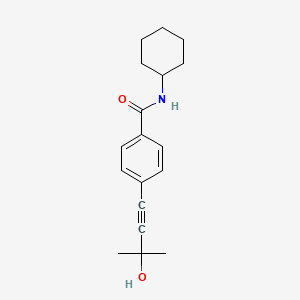
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide, also known as BDP-9066, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of compounds known as phenylacetamides, which have been found to have a variety of biological activities.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide involves its binding to mGluR5 and enhancing the activity of this receptor. This results in an increase in the release of certain neurotransmitters, such as dopamine and glutamate, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide has been found to have a number of biochemical and physiological effects in laboratory experiments. These include an increase in the release of dopamine and glutamate, as well as an increase in the activity of certain brain regions involved in learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide in laboratory experiments is its ability to selectively modulate the activity of mGluR5, which can be useful for studying the role of this receptor in various physiological processes. However, one limitation of using 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide. One area of interest is the potential use of this compound as a treatment for neurological disorders such as schizophrenia and Alzheimer's disease. Another area of interest is the development of more selective compounds that can modulate the activity of mGluR5 without producing off-target effects. Finally, further studies are needed to better understand the mechanisms underlying the effects of 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide on brain function and behavior.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide involves a series of chemical reactions that begin with the reaction of 4-bromophenol with 2,4-dimethylphenylacetic acid. This reaction produces the intermediate compound 2-(4-bromophenoxy)-2,4-dimethylphenylacetic acid, which is then converted to 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide through a process known as amidation.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide has been studied for its potential use in scientific research due to its ability to modulate the activity of certain receptors in the brain. Specifically, 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-8-15(12(2)9-11)18-16(19)10-20-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRMFLIPPMASBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5807408.png)

![diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5807427.png)
![4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine](/img/structure/B5807437.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)


![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)
![methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)
![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)